Methyl 4-chloroquinazoline-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 4-chloroquinazoline-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-8(6)9(11)13-5-12-7/h2-5H,1H3 |
InChI Key |
KBQGZBRMHAHOFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 4 Chloroquinazoline 5 Carboxylate
Retrosynthetic Analysis of the Methyl 4-chloroquinazoline-5-carboxylate Scaffold
A retrosynthetic analysis of this compound reveals key disconnection points that guide the design of its synthesis. The primary disconnections are at the C4-Cl bond and the N1-C2 and N3-C4 bonds of the pyrimidine (B1678525) ring.
The chloro group at the 4-position is typically introduced in the final stages of the synthesis via chlorination of a precursor, most commonly a 4-quinazolinone. This leads to the key intermediate, Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.
Further disconnection of the quinazolinone ring, following the logic of common quinazoline (B50416) syntheses, points to two main strategies. One approach involves a disconnection at the N1-C8a and C4-N3 bonds, suggesting a build-up from a substituted benzene (B151609) derivative. A more common and practical disconnection breaks the N1-C2 and N3-C4 bonds, leading back to a 2-aminobenzoic acid derivative. Specifically, for the target molecule, the precursor would be Methyl 2-amino-3-(formamido)benzoate or a related species, which in turn can be derived from Methyl 2,3-diaminobenzoate or by functionalization of Methyl 2-aminobenzoate-3-carboxylate.
An alternative and widely used retrosynthetic pathway for the quinazolinone core involves the reaction of an anthranilic acid derivative with a one-carbon source, such as formamide (B127407) or formic acid. This leads back to Methyl 2-amino-3-carboxybenzoate (or its corresponding amide), a crucial starting material. This approach is central to several classical synthetic routes.
Classical and Established Synthetic Routes to 4-Chloroquinazoline (B184009) Core Structures
The classical synthesis of 4-chloroquinazolines generally proceeds through the formation of a 4-quinazolinone intermediate, which is subsequently chlorinated.
Precursor Synthesis and Regioselective Functionalization
The synthesis of the requisite precursors is a critical first step. For this compound, a key starting material is a 2-amino-3-methoxycarbonylbenzoic acid derivative. The synthesis of such precursors often involves multiple steps, including nitration, reduction, and esterification, with careful control of regioselectivity.
For instance, the synthesis could start from 3-methyl-2-nitrobenzoic acid. Oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield a dicarboxylic acid monoester. Subsequent reduction of the nitro group would provide the desired 2-aminobenzoic acid diester. Alternatively, starting from a commercially available substituted anthranilic acid, such as 2-amino-3-methylbenzoic acid, would require oxidation of the methyl group and subsequent esterification. nih.gov
Another plausible precursor is Methyl 2-amino-3-formylbenzoate, which can be prepared from methyl isatin-7-carboxylate in a multi-step sequence. nih.govwikipedia.org This aldehyde can then undergo condensation reactions to form the quinazoline ring.
Quinazoline Ring Closure Reactions via Annelation Strategies
Several classical methods are employed for the construction of the quinazolinone ring from the prepared precursors. These annelation strategies typically involve the reaction of an anthranilic acid derivative with a source for the C2 and N3 atoms of the quinazoline ring.
The Niementowski quinazoline synthesis is a prominent method that involves the condensation of an anthranilic acid with an amide at high temperatures to form a 4-oxo-3,4-dihydroquinazoline. wikipedia.org In the context of our target molecule, reacting Methyl 2-aminobenzoate-3-carboxylate with formamide would be a direct approach to form Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate.
Another established route is the reaction of an anthranilic acid derivative with formamidine (B1211174) acetate (B1210297) in a suitable solvent like formamide at elevated temperatures. ijarsct.co.in This reaction directly provides the quinazolinone core.
Once the Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate intermediate is obtained, the final step is the chlorination of the 4-oxo group. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). ijarsct.co.innih.gov This reaction effectively converts the 4-oxo group into the desired 4-chloro substituent, yielding the final product, this compound.
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant drive towards developing more efficient, selective, and environmentally friendly methods for the synthesis of heterocyclic compounds, including quinazolines.
Catalytic Strategies (e.g., Transition Metal Catalysis for Ring Formation or Functionalization)
Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering milder reaction conditions and broader substrate scope compared to classical methods. nih.govmdpi.comnih.gov Various transition metals, including palladium, copper, iron, and ruthenium, have been successfully employed in quinazoline synthesis.
For the construction of the quinazoline ring, transition metal-catalyzed reactions can facilitate C-N bond formation through various mechanisms. For example, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids has been reported for the synthesis of diverse quinazolines. nih.gov While not directly applicable to the 5-carboxylate-substituted target, this illustrates the potential of catalytic multicomponent reactions.
Ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols offers another innovative route to quinazolin-4(3H)-ones. frontiersin.org This method avoids the need for pre-formed amino groups and uses readily available starting materials. Adapting such a strategy to a substrate bearing a 5-methoxycarbonyl group could provide a more efficient synthesis of the quinazolinone intermediate.
Copper-catalyzed reactions are also prevalent in quinazoline synthesis. For instance, copper-catalyzed cyclization reactions have been developed for the synthesis of quinazolinone scaffolds. These methods often proceed under milder conditions than traditional thermal condensations.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free Conditions, Microwave-Assisted Synthesis, Flow Chemistry)
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact.
Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of quinazolines and quinazolinones. The Niementowski reaction, which often requires high temperatures and long reaction times under conventional heating, can be performed much more efficiently under microwave irradiation, often in the absence of a solvent. nih.gov This not only reduces reaction times but can also lead to higher yields and cleaner reactions. For the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate, a microwave-assisted Niementowski reaction could be a highly effective and green approach.
Solvent-free conditions are another key aspect of green chemistry. The use of solid-supported reagents or performing reactions neat can eliminate the need for hazardous organic solvents. Several solvent-free methods for quinazoline synthesis have been reported, often in conjunction with microwave irradiation.
Flow chemistry offers a safe, scalable, and efficient alternative to batch processing for the synthesis of chemical compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivity. While specific applications to this compound are not widely reported, the synthesis of quinazoline derivatives has been successfully demonstrated using flow chemistry, highlighting its potential for the future production of this compound.
Chemo- and Regioselectivity Control in the Synthesis of the Compound
The synthesis of this compound typically commences from dimethyl 2-aminoterephthalate. A critical aspect of this initial step is the control of chemo- and regioselectivity during the cyclization to form the quinazolinone ring.
The primary synthetic challenge lies in the selective reaction of one of the two ester groups of the starting material, dimethyl 2-aminoterephthalate, during the cyclization with a one-carbon unit source, such as formamide. The desired product is Methyl 4-hydroxyquinazoline-5-carboxylate, which requires the amino group to react with the carbonyl of formamide, followed by intramolecular cyclization involving the ester group at the position ortho to the amino group.
Regioselectivity in Cyclization:
The cyclization of dimethyl 2-aminoterephthalate with formamide presents a regioselective challenge, as the initial N-formylation can be followed by cyclization involving either the C3 or C5 carboxylate group. The formation of the desired Methyl 4-hydroxyquinazoline-5-carboxylate is favored due to the electronic and steric factors of the starting material. The electron-donating nature of the amino group enhances the nucleophilicity of the adjacent ester carbonyl, facilitating the desired cyclization.
A general and widely adopted method for the synthesis of 4(3H)-quinazolinones involves the reaction of the corresponding anthranilic acid derivative with formamide under thermal conditions. google.comresearchgate.netresearchgate.net In the case of dimethyl 2-aminoterephthalate, heating with an excess of formamide is expected to yield the target intermediate, Methyl 4-hydroxyquinazoline-5-carboxylate. The reaction proceeds via the formation of an N-formyl intermediate, which then undergoes cyclocondensation.
Another established route to quinazolinones proceeds via a benzoxazinone (B8607429) intermediate. nih.gov This would involve the acylation of the starting anthranilic acid derivative, followed by cyclization and subsequent reaction with an ammonia (B1221849) source. However, for the synthesis of the unsubstituted quinazolinone ring at the 2-position, the formamide route is more direct.
The subsequent chlorination of the resulting Methyl 4-hydroxyquinazoline-5-carboxylate at the 4-position is generally a highly selective process. The hydroxyl group at the 4-position of the quinazolinone ring exists in tautomeric equilibrium with the 4-oxo form and is readily converted to the corresponding 4-chloroquinazoline using standard chlorinating agents.
Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves careful control of conditions for both the initial cyclization and the subsequent chlorination step.
Cyclization Step Optimization:
For the cyclization of dimethyl 2-aminoterephthalate with formamide, key parameters to optimize include temperature, reaction time, and the ratio of reactants.
| Parameter | Condition | Expected Outcome |
| Temperature | 150-180 °C | Higher temperatures generally favor the cyclization reaction. researchgate.netresearchgate.net |
| Reaction Time | 2-6 hours | Sufficient time is required for complete conversion of the starting material. |
| Formamide | Used in excess | Acts as both a reactant and a solvent, driving the reaction to completion. |
Chlorination Step Optimization:
The chlorination of Methyl 4-hydroxyquinazoline-5-carboxylate is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The optimization of this step is critical to ensure complete conversion and to minimize the formation of byproducts.
Research on the chlorination of similar 4-hydroxyquinazolines has shown that the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride. google.com The reaction is typically carried out at reflux temperature.
Below is a table summarizing the optimized conditions for the chlorination of 4-hydroxyquinazolines, which can be applied to the synthesis of this compound.
| Parameter | Condition | Effect on Yield and Purity |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Effective for converting the 4-hydroxy group to a chloro group. researchgate.netresearchgate.net |
| Catalyst | N,N-Dimethylformamide (DMF) | A catalytic amount can increase the reaction rate. google.com |
| Temperature | Reflux (approx. 76-79 °C for SOCl₂) | Ensures the reaction proceeds to completion in a reasonable timeframe. google.com |
| Reaction Time | 1-4 hours | Monitored by techniques like TLC or GC to ensure complete conversion. google.com |
| Work-up | Evaporation of excess SOCl₂ followed by quenching | Important for isolating the product and removing reactive reagents. google.com |
The presence of the electron-withdrawing methyl carboxylate group at the 5-position may influence the reactivity of the quinazolinone ring. Therefore, careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent potential side reactions. The use of an inert solvent, such as toluene (B28343) or chlorobenzene, can also be beneficial for azeotropic removal of any residual water and for controlling the reaction temperature.
By carefully controlling the chemo- and regioselectivity of the initial cyclization and by optimizing the parameters of the subsequent chlorination, this compound can be synthesized in high yield and purity, making it readily available for further applications.
Reactivity and Derivatization Studies of Methyl 4 Chloroquinazoline 5 Carboxylate
Nucleophilic Substitution Reactions at the C-4 Position of the Quinazoline (B50416) Ring
The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of quinazoline chemistry, enabling the synthesis of diverse derivatives.
Mechanism and Scope of Amination and Heteroatom (O-, S-) Substitution Reactions
The substitution at the C-4 position generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the electron-deficient C-4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.
Amination: The reaction of 4-chloroquinazolines with various amines is a widely employed method for synthesizing 4-aminoquinazoline derivatives, which are known to possess potent biological activities, including as epidermal growth factor receptor (EGFR) inhibitors. nih.govbeilstein-journals.org The scope of this reaction is broad, encompassing primary and secondary aliphatic amines as well as anilines. nih.govbeilstein-journals.org The reactivity of the amine nucleophile plays a significant role; electron-rich amines, such as primary aliphatic amines, react readily under milder conditions to give good yields of the corresponding 4-aminoquinazolines. nih.gov Conversely, reactions with less nucleophilic, electron-poor amines may require longer reaction times or more forcing conditions, such as microwave irradiation, to achieve efficient conversion. nih.gov
| Nucleophile | Conditions | Product Class | Yield | Citation |
| N-methylanilines | THF/H₂O, Microwave, 10 min | 4-Anilinoquinazolines | 63-90% | nih.gov |
| o-toluidine | THF/H₂O, Microwave, 2 h | 4-Anilinoquinazolines | 74-78% | beilstein-journals.orgsemanticscholar.org |
| Primary/Secondary Amines | Various solvents, heat | 4-Aminoquinazolines | Moderate to Good | nih.gov |
Heteroatom (O-, S-) Substitution: The C-4 chloro group can also be displaced by oxygen and sulfur nucleophiles to furnish 4-alkoxy- and 4-(alkyl/aryl)thio-quinazoline derivatives, respectively.
Oxygen Nucleophiles: The synthesis of 4-alkoxyquinazolines can be achieved by reacting 4-chloroquinazolines with the desired alcohol. nih.gov For instance, in a related procedure, the unstable 4-chloroquinazoline (B184009) formed from the reaction of 4-hydroxyquinazoline (B93491) and thionyl chloride was quenched in n-butanol, which acts as a nucleophile to yield the 4-butoxy analog. google.com These reactions typically proceed under basic conditions to generate the more nucleophilic alkoxide species.
Sulfur Nucleophiles: Thiol compounds are potent nucleophiles and react efficiently with 4-chloroquinazolines. nih.gov The synthesis of various 4-alkylthio- and 4-arylthio-quinazoline derivatives has been accomplished by refluxing the 4-chloroquinazoline substrate with a thiol in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov These thioether derivatives are also explored for their biological activities. nih.govnih.gov
Carbon Nucleophile Addition and Cross-Coupling Methodologies
Formation of a carbon-carbon bond at the C-4 position is a powerful strategy for creating more complex quinazoline derivatives. This is predominantly achieved through palladium-catalyzed cross-coupling reactions. While direct substitution with carbanionic reagents like Grignard reagents is possible on some heterocyclic systems, nih.gov cross-coupling methods are more commonly reported and offer a broader scope for 4-chloroquinazolines.
Suzuki-Miyaura Coupling: This reaction pairs the 4-chloroquinazoline with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst. This methodology has been used to synthesize various C-4 arylated quinazolines.
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of an alkyne moiety at the C-4 position by coupling the 4-chloroquinazoline with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. While the reaction can be challenging for some substrates, it has been successfully applied to 4-chloro-2-trichloromethylquinazoline, a closely related derivative, demonstrating its feasibility. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the organohalide with an organotin compound, catalyzed by palladium. semanticscholar.org This method is known for its tolerance of a wide variety of functional groups. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. semanticscholar.org It represents another viable, albeit less common, strategy for the C-4 functionalization of chloroquinazolines.
| Coupling Reaction | Carbon Nucleophile | Catalyst/Conditions | Product Class | Citation |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂, K₂CO₃ | 4-Arylquinazolines | nih.gov |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₄, CuI, Base | 4-Alkynylquinazolines | nih.gov |
| Stille | Organostannanes | Pd(0) catalyst | 4-Aryl/vinylquinazolines | semanticscholar.org |
Transformations of the C-5 Carboxylate Moiety
The methyl ester at the C-5 position provides a second handle for derivatization, allowing for modifications that can influence the molecule's physical properties and biological interactions.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often accomplished by heating the ester with an aqueous solution of a base like sodium hydroxide, is common. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. This transformation is synthetically useful as the carboxylic acid can serve as a precursor for other functional groups, such as amides.
Amidation and Transesterification Reactions
Amidation: The C-5 carboxylate can be converted into an amide, a functional group prevalent in many pharmaceuticals. While direct amidation from the ester is possible, a more common route involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents or by first converting the acid to a more reactive species like an acid chloride. The synthesis of various quinazoline-carboxamides has been reported through this two-step sequence. nih.gov
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reaction with another alcohol under acidic or basic catalysis. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.com For example, heating methyl 4-chloroquinazoline-5-carboxylate in ethanol (B145695) with an acid catalyst would be expected to produce ethyl 4-chloroquinazoline-5-carboxylate. This reaction allows for the introduction of different alkyl groups into the ester moiety, which can be used to fine-tune the molecule's properties.
Reduction Reactions of the Ester Group
The ester group at the C-5 position can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. The quinazolinone ring system has been reported to be stable to many reduction conditions.
Reactivity of the Quinazoline Nitrogen Atoms
Alkylation reactions on the quinazoline ring typically occur at the N3 position. scispace.com This generates a positively charged quinazolinium salt, which further activates the C4 position for subsequent nucleophilic attack.
Another key reaction involving the quinazoline nitrogens is N-oxide formation. Direct oxidation of the quinazoline ring can be complex and often lacks selectivity, potentially yielding a mixture of N1-oxides and N3-oxides. researchgate.net The choice of oxidizing agent and reaction conditions is critical to control the outcome. For instance, treatment of substituted quinazolines with reagents like monoperphthalic acid can result in a mixture of N-oxides alongside the corresponding quinazolinone as a major by-product. researchgate.net The pyrimidine (B1678525) nucleus itself can be susceptible to hydrolysis and ring-opening under harsh oxidative conditions. researchgate.net
Functional Group Interconversions on the Quinazoline Core
The two primary functional groups on this compound—the C4-chloro group and the C5-methyl carboxylate group—are prime sites for chemical modification, enabling the synthesis of a diverse library of derivatives.
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinazoline chemistry, allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for attack by various nucleophiles. Reactions with primary and secondary amines are particularly well-documented, yielding 4-aminoquinazoline derivatives. scispace.com These reactions are often efficient and can be mediated by conventional heating or microwave irradiation to accelerate the process. Besides amines, other nucleophiles such as hydrazines, alcohols (to form ethers), and thiols (to form thioethers) can also readily displace the C4-chloro group.
| Nucleophile | Reagent Example | Product Type | Reference(s) |
|---|---|---|---|
| Primary/Secondary Amine | Aniline, Benzylamine | 4-Aminoquinazoline | scispace.com |
| Hydrazine | Hydrazine Hydrate | 4-Hydrazinoquinazoline | scispace.com |
| Alcohol | Sodium Ethoxide | 4-Ethoxyquinazoline | researchgate.net |
| Thiol | Thiourea | 4-Thioquinazoline | nih.gov |
This table is interactive. Click on the headers to sort.
The methyl carboxylate group at the C5 position offers another handle for derivatization. Standard ester transformations can be applied to this group, provided the reaction conditions are controlled to avoid unwanted side reactions on the quinazoline core.
Key interconversions for the C5-ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide) or acidic conditions. mdpi.com The resulting quinazoline-5-carboxylic acid can then be used in further reactions, such as amide bond formation. nih.govorganic-chemistry.org
Amidation: The ester can be directly converted to an amide by heating with an amine, or the hydrolyzed carboxylic acid can be coupled with an amine using standard peptide coupling reagents (e.g., HBTU). nih.govorganic-chemistry.org
Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride. This transformation must be performed carefully to avoid reduction of the heterocyclic ring itself. scispace.com
| Reaction | Reagents | Product Functional Group | Reference(s) |
|---|---|---|---|
| Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid | mdpi.com |
| Amidation | Amine, HBTU | Amide | nih.govorganic-chemistry.org |
| Reduction | Lithium Aluminum Hydride | Primary Alcohol | scispace.com |
This table is interactive. Click on the headers to sort.
Computational and Theoretical Investigations of Methyl 4 Chloroquinazoline 5 Carboxylate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine the electron distribution and the most stable three-dimensional arrangement of atoms. For Methyl 4-chloroquinazoline-5-carboxylate, these calculations provide a foundational understanding of its structure and potential reactivity.
Geometry Optimization and Conformational Landscape Analysis
The first step in any computational study is to determine the most stable geometry of the molecule. This is achieved through a process called geometry optimization. Using methods like Density Functional Theory (DFT), with functionals such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)), the total energy of the molecule is minimized with respect to the coordinates of its atoms. nih.govresearchgate.net This process yields the equilibrium geometry, which corresponds to the lowest point on the potential energy surface.
For this compound, the quinazoline (B50416) ring system is planar. The primary conformational flexibility arises from the rotation of the methyl ester group at the 5-position. A conformational landscape analysis involves systematically rotating the dihedral angle of the ester group relative to the quinazoline ring to identify the most stable conformer(s). lumenlearning.comlibretexts.org The potential energy surface would likely show that the most stable conformation is one where the carbonyl group of the ester is oriented to minimize steric hindrance with the adjacent part of the quinazoline ring. The planarity of the quinazoline core is a key feature, and any significant deviation would be energetically unfavorable.
Table 1: Predicted Key Geometrical Parameters for this compound (Optimized using DFT)
| Parameter | Predicted Value | Notes |
| C4-Cl Bond Length | ~1.75 Å | Typical for a chloro-heteroaromatic compound. |
| C5-C(O)O Bond Length | ~1.50 Å | Standard single bond length between sp² carbons. |
| N1-C2 Bond Length | ~1.32 Å | Reflects the double bond character within the pyrimidine (B1678525) ring. |
| N3-C4 Bond Length | ~1.31 Å | Also indicates significant double bond character. |
| O=C-O-CH₃ Dihedral Angle | Varies | The key variable in conformational analysis. |
Note: The values in this table are representative and would be precisely determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgunesp.brnih.govimperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be distributed over the electron-rich aromatic part of the quinazoline ring. The LUMO, conversely, would likely be centered on the pyrimidine ring, particularly on the carbon atoms bearing the electron-withdrawing chloro and ester groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.
The presence of the chlorine atom at the C4 position and the ester group at C5 significantly influences the electronic properties. The chloro group, being a good leaving group, makes the C4 position highly susceptible to nucleophilic attack. FMO analysis would support this, showing a large LUMO coefficient on the C4 carbon, indicating it as the primary electrophilic site.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Implication for Reactivity |
| HOMO | -6.5 to -7.5 | Moderate electron-donating ability. |
| LUMO | -1.5 to -2.5 | Strong electron-accepting ability, particularly at C4. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates a moderately reactive species. |
Note: These energy values are illustrative and would be refined by specific quantum chemical calculations.
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. nih.govacs.org This provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a significant region of positive potential around the C4 carbon, further confirming its electrophilic nature. The nitrogen atoms of the quinazoline ring and the oxygen atoms of the ester group would exhibit negative potential, indicating their nucleophilic character. researchgate.net This visual tool complements FMO analysis in predicting the sites of chemical reactivity.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Spectra)
Computational methods can predict various spectroscopic properties with a good degree of accuracy, aiding in the characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.netnih.govdntb.gov.uanih.govcomporgchem.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry (often using the GIAO method), the chemical shifts can be predicted. For this compound, the aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The methyl protons of the ester group would be a singlet further upfield. The ¹³C NMR spectrum would show distinct signals for the quinazoline ring carbons, with the C4 carbon being significantly influenced by the attached chlorine atom.
Infrared (IR) Vibrational Frequencies: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. beilstein-journals.org These calculations provide the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and various C=N and C=C stretching frequencies of the quinazoline ring system.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.govresearchgate.netillinois.eduyoutube.com The calculations yield the excitation energies and oscillator strengths of electronic transitions. Quinazoline derivatives typically exhibit strong π-π* transitions in the UV region. For this compound, absorption bands would be expected in the range of 250-350 nm.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Expected Range/Value |
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |
| Methyl Protons (ester) | 3.9 - 4.1 ppm | |
| ¹³C NMR | Carbonyl Carbon (ester) | 165 - 170 ppm |
| C4 Carbon | 150 - 155 ppm | |
| IR | C=O Stretch (ester) | 1720 - 1740 cm⁻¹ |
| C-Cl Stretch | 700 - 800 cm⁻¹ | |
| UV-Vis | λmax (π-π*) | 250 - 350 nm |
Note: These are representative values based on known data for similar structures and would be confirmed by experimental analysis.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and their energetic profiles.
Transition State Characterization for Key Derivatization Reactions
A key reaction for this compound is nucleophilic aromatic substitution (SNA_r_) at the C4 position. researchgate.netnih.govnih.govresearchgate.net Computational methods can be used to locate the transition state for this reaction, which is the highest energy point along the reaction coordinate. Characterizing the transition state involves finding a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For the reaction of this compound with a nucleophile (e.g., an amine), the reaction would proceed via a Meisenheimer-like intermediate. Computational studies on similar 4-chloroquinazolines have shown that the activation energy for nucleophilic attack at C4 is significantly lower than at other positions, confirming the high reactivity of this site. nih.gov The calculated activation energy provides insight into the reaction kinetics, with a lower activation energy corresponding to a faster reaction rate.
Solvation Effects on Molecular Structure and Reactivity
The solvent environment can significantly influence the conformational stability, electronic structure, and reactivity of a molecule. For this compound, the interplay between the solute and solvent molecules is crucial for understanding its chemical behavior in solution, which is pertinent to its synthesis, formulation, and biological activity.
Theoretical studies on similar quinazoline systems often employ computational models to simulate these solvation effects. These models can range from implicit continuum models, which represent the solvent as a uniform medium with a specific dielectric constant, to explicit models that involve the individual placement of solvent molecules around the solute.
Impact on Conformational Preferences: The presence of a solvent can alter the preferred three-dimensional arrangement of the atoms in this compound. While the quinazoline core is rigid, the orientation of the methyl carboxylate group at the 5-position can be influenced by interactions with solvent molecules. In polar solvents, conformations that maximize the exposure of the polar ester group to the solvent may be favored.
Influence on Electronic Properties and Reactivity: Solvation can modulate the electronic distribution within the molecule. For instance, polar solvents can stabilize charge separation, potentially affecting the reactivity of the chloro and ester functional groups. The chlorine atom at the 4-position is a key reactive site, and its susceptibility to nucleophilic substitution can be influenced by the solvent's ability to stabilize the transition state of the reaction. Similarly, the ester group's susceptibility to hydrolysis is solvent-dependent.
A hypothetical representation of how solvent polarity might affect key electronic properties of this compound is presented in the table below. These values are illustrative and based on general principles of solvation chemistry.
| Solvent (Dielectric Constant) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Vacuum (1) | 2.8 | 4.5 |
| Chloroform (4.8) | 3.5 | 4.3 |
| Ethanol (B145695) (24.5) | 4.2 | 4.1 |
| Water (80.1) | 5.1 | 4.0 |
This table is interactive. Click on the headers to sort the data.
Molecular Modeling and Docking Simulations (Hypothetical Interactions with Generic Biomolecular Targets)
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a macromolecular target, such as a protein. Given that many quinazoline derivatives exhibit biological activity by inhibiting enzymes like kinases, hypothetical docking studies can provide valuable insights into the potential of this compound as a biologically active agent.
Ligand-Protein Interaction Prediction (Utilizing Publicly Available Receptor Models)
In a hypothetical docking simulation, this compound would be placed into the binding site of a generic protein receptor model, often derived from crystal structures available in the Protein Data Bank (PDB). The quinazoline scaffold is a known "privileged structure" in medicinal chemistry, frequently forming key interactions within the ATP-binding site of kinases.
The predicted interactions for this compound would likely involve:
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, a common interaction motif in protein-ligand binding.
Hydrophobic Interactions: The aromatic rings of the quinazoline core can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in drug design.
Binding Affinity Estimation via Theoretical Scoring Functions
Docking programs utilize scoring functions to estimate the binding affinity between the ligand and the protein. These functions calculate a score based on the predicted intermolecular interactions. A lower score typically indicates a more favorable binding interaction.
The table below presents hypothetical docking scores for this compound against a generic kinase binding site, illustrating how different scoring functions might rank its potential binding affinity.
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| AutoDock Vina | -7.5 | Hydrogen bond with backbone NH, π-π stacking |
| GOLD | -8.2 | Halogen bond with carbonyl oxygen, hydrophobic interactions |
| Glide | -6.9 | Hydrogen bond with side-chain OH, van der Waals contacts |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Property Relationship (QSPR) Studies for the Compound and its Analogues
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound and its analogues, QSPR models can be developed to predict properties such as solubility, melting point, or chromatographic retention time based on calculated molecular descriptors.
These descriptors are numerical values that encode different aspects of the molecular structure:
Topological Descriptors: These describe the connectivity of atoms in the molecule.
Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.
Electronic Descriptors: These quantify the distribution of electrons in the molecule.
Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity) and polar surface area.
A hypothetical QSPR model for predicting a property like aqueous solubility might take the form of a linear equation:
logS = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where logS is the logarithm of the solubility, and c0, c1, c2 are coefficients determined from a regression analysis of a set of known compounds.
The following table lists some common molecular descriptors that would be relevant for a QSPR study of this compound and its analogues.
| Descriptor Type | Descriptor Name | Typical Influence on Properties |
| Physicochemical | LogP | Higher values often correlate with lower aqueous solubility. |
| Electronic | Dipole Moment | Can influence intermolecular interactions and physical properties. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Affects interactions with solvents and biological macromolecules. |
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationship Sar Exploration and Lead Optimization Principles
Impact of C-4 Substitutions on Hypothetical Receptor Binding and Biological Potency
Numerous studies on related quinazoline (B50416) scaffolds have demonstrated that the introduction of anilino groups at the C-4 position is a common and highly effective strategy for enhancing biological activity, particularly in the context of kinase inhibition. nih.gov The anilino moiety can engage in crucial hydrogen bonding interactions with the hinge region of kinase domains, a key determinant for potent inhibition. For instance, the nitrogen atom (N-1) of the quinazoline ring can act as a hydrogen bond acceptor, while the NH group of the anilino substituent can act as a hydrogen bond donor. nih.gov
The substitution pattern on the anilino ring itself offers another layer of modulation. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the molecule, thereby influencing binding affinity. For example, in a series of 4-anilinoquinazoline (B1210976) derivatives, the presence of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety at the C-4 position resulted in potent antiproliferative activity across multiple cancer cell lines. nih.gov
Beyond anilino groups, the introduction of other substituents such as amino acid moieties has also been explored. These modifications can introduce new interaction points, such as charged groups or additional hydrogen bond donors/acceptors, potentially leading to altered selectivity and potency profiles. nih.gov The replacement of the C-4 chloro group with various amines, including piperazine (B1678402) and morpholine, has also been shown to be a viable strategy in the development of biologically active quinazolines.
Table 1: Hypothetical Impact of C-4 Substitutions on Biological Activity
| C-4 Substituent | Potential Interaction | Predicted Impact on Potency |
| Chloro (unmodified) | Synthetic precursor | Baseline activity |
| Anilino | Hydrogen bonding with target | Significant increase |
| Substituted Anilino | Modulated electronics and sterics | Fine-tuning of potency and selectivity |
| Amino Acid Moiety | Additional H-bonding, ionic interactions | Potential for altered selectivity |
| Piperazino/Morpholino | Improved solubility and potential interactions | Variable, dependent on target |
Role of C-5 Carboxylate Moiety Modifications in Modulating Interactions and Activity
The C-5 carboxylate group of methyl 4-chloroquinazoline-5-carboxylate introduces a key potential interaction point and significantly influences the molecule's physicochemical properties. While less explored than the C-4 position, modifications at C-5 can have a profound impact on biological activity.
The ester functionality can participate in hydrogen bonding interactions with receptor residues, acting as a hydrogen bond acceptor. The size and nature of the ester's alkyl group can also influence steric interactions within a binding pocket. Conversion of the methyl ester to other esters (e.g., ethyl, propyl) can probe the size constraints of the binding site.
Hydrolysis of the ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can lead to strong ionic interactions or salt bridges with positively charged amino acid residues (e.g., lysine, arginine) in a target protein, potentially leading to a significant increase in binding affinity and potency. Conversely, if the binding pocket is predominantly hydrophobic, the introduction of a charged group could be detrimental to activity. Studies on related quinazolinone derivatives have shown that the presence of a carboxylic acid at certain positions is crucial for antiplasmodial activity. nih.gov
Amidation of the carboxylic acid to form primary, secondary, or tertiary amides provides another avenue for SAR exploration. The amide group can act as both a hydrogen bond donor and acceptor, offering different interaction patterns compared to the ester or carboxylic acid. The substituents on the amide nitrogen can be varied to explore steric and electronic effects.
Table 2: Hypothetical Impact of C-5 Carboxylate Modifications on Biological Activity
| C-5 Moiety | Potential Interaction | Predicted Impact on Activity |
| Methyl Carboxylate | Hydrogen bond acceptor | Baseline activity |
| Other Alkyl Esters | Steric interactions | Dependent on binding pocket size |
| Carboxylic Acid | Ionic interactions, H-bonding | Potential for significant increase or decrease in potency |
| Primary/Secondary Amide | H-bond donor/acceptor | Altered binding mode and selectivity |
| Tertiary Amide | Steric bulk, H-bond acceptor | Fine-tuning of activity |
Influence of Quinazoline Ring Substitutions on Key Molecular Properties Relevant to Biological Activity
Beyond the C-4 and C-5 positions, substitutions on the benzene (B151609) portion of the quinazoline ring (positions 6, 7, and 8) can significantly modulate key molecular properties that are critical for biological activity, such as lipophilicity and hydrogen bonding potential.
Hydrogen Bonding Potential: The introduction of substituents capable of forming hydrogen bonds can provide additional anchor points for interaction with a biological target, thereby enhancing binding affinity and selectivity. For example, methoxy (B1213986) or hydroxyl groups at the C-6 and C-7 positions are common features in many biologically active quinazolines, including some approved drugs. These groups can act as hydrogen bond acceptors and, in the case of hydroxyl groups, also as donors. Studies on adenosine (B11128) A2A receptor antagonists have shown that methyl substitution at the C-7 position can lead to higher affinity compared to C-6 substitution. nih.gov
Table 3: Influence of Quinazoline Ring Substitutions on Molecular Properties
| Position | Substituent Type | Impact on Lipophilicity | Hydrogen Bonding Potential |
| C-6/C-7/C-8 | Alkyl (e.g., -CH3) | Increase | None |
| C-6/C-7/C-8 | Halogen (e.g., -F, -Cl) | Increase | Weak acceptor |
| C-6/C-7/C-8 | Methoxy (-OCH3) | Moderate increase | Acceptor |
| C-6/C-7/C-8 | Hydroxyl (-OH) | Decrease | Donor and Acceptor |
| C-6/C-7/C-8 | Amino (-NH2) | Decrease | Donor and Acceptor |
Rational Design Principles for Analogue Synthesis Based on the this compound Core
The exploration of SAR around the this compound scaffold provides a foundation for the rational design of new analogues with potentially improved biological activity. The principles of rational drug design, which leverage an understanding of the target structure and ligand-receptor interactions, can guide the synthesis of more potent and selective compounds. wikipedia.org
A primary strategy involves the targeted modification of the C-4 position. Based on the well-established importance of the 4-anilino pharmacophore, a library of analogues can be synthesized by reacting this compound with a diverse panel of substituted anilines. The selection of anilines should include a range of electronic and steric properties to comprehensively probe the chemical space of the binding site.
Simultaneously, the C-5 carboxylate moiety should be systematically modified. This can be achieved by synthesizing a series of esters with varying alkyl chain lengths and branching, as well as converting the ester to the corresponding carboxylic acid and a variety of amides. This will elucidate the optimal functionality for interaction with the target at this position.
Furthermore, computational modeling and docking studies can be employed to visualize the binding of designed analogues within a hypothetical or known receptor active site. These in silico methods can help prioritize the synthesis of compounds that are predicted to have favorable binding energies and interaction profiles. For example, docking studies can predict whether a designed C-5 carboxylic acid is positioned to form a salt bridge with a key basic residue in the target.
Finally, a multi-parameter optimization approach should be utilized, considering not only potency but also other critical drug-like properties such as solubility, metabolic stability, and cell permeability. The systematic exploration of substitutions on the quinazoline ring, guided by the principles outlined above, can help to fine-tune these properties and lead to the development of promising new therapeutic agents.
Preclinical Research Paradigms and Biological Target Identification
In Vitro Studies on Cellular and Subcellular Models
Initial laboratory-based studies utilize cellular and subcellular systems to gain a foundational understanding of a compound's biological profile.
High-Throughput Screening (HTS) of Compound Analogues for Generic Biological Activities
High-Throughput Screening (HTS) is a critical methodology in early-stage drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. sigmaaldrich.com For the quinazoline (B50416) class, HTS assays are frequently employed to identify lead compounds. These screens can measure various endpoints, such as enzyme inhibition, receptor binding, or cellular viability. Analogues of Methyl 4-chloroquinazoline-5-carboxylate, specifically other substituted quinazolines, have been evaluated in HTS campaigns to discover molecules with potential therapeutic applications. nih.gov For example, HTS has been instrumental in identifying quinazoline-based compounds that inhibit specific enzymes or cellular processes, providing a starting point for further chemical optimization. sigmaaldrich.com
Mechanistic Investigations of Cellular Responses (e.g., Cell Cycle Perturbation, Apoptosis Induction in generic cell lines)
Once initial activity is identified, investigations into the underlying cellular mechanisms are pursued. For the quinazoline and quinoline (B57606) chemical classes, a common finding is the ability to interfere with cell proliferation by disrupting the cell cycle and inducing programmed cell death (apoptosis).
Studies on various quinazoline derivatives have demonstrated these effects. For instance, certain quinoline compounds have been shown to induce a significant increase in the sub-G1 cell population in U937 leukemia cells, which is indicative of apoptosis. mdpi.com This is often accompanied by the activation of key apoptotic proteins like caspases. nih.gov Similarly, other quinazoline analogues have been found to arrest the cell cycle at specific phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cells from progressing through the division cycle. nih.govnih.gov A study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative in the MCF-7 breast cancer cell line showed it arrested the cell cycle in the G1 phase and induced apoptosis. mdpi.com
These findings suggest that a primary avenue of investigation for this compound would be its effect on cell cycle progression and apoptosis in various cell lines.
Table 1: Effects of Quinazoline/Quinoline Analogues on Cellular Responses
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Quinoline Derivatives | U937 (Leukemia) | Induction of apoptosis (increase in sub-G1 peak) | mdpi.com |
| 4-Methyl Quinazoline Derivatives | HCT116 (Colon Cancer) | Cell cycle arrest and apoptosis induction | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | G0/G1 cell phase accumulation and apoptosis induction | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | G1 phase arrest and apoptosis induction | mdpi.com |
Enzyme Kinase Inhibition Profiling and Specificity Studies (General Kinase Panel, not disease-specific)
The quinazoline core is a well-established pharmacophore for inhibiting protein kinases, which are crucial regulators of cellular signaling. nih.gov Many approved kinase inhibitor drugs feature a 4-aminoquinazoline structure. nih.govnih.gov Therefore, a key step in characterizing a novel quinazoline compound is to profile its activity against a broad panel of kinases to determine its potency and selectivity.
For example, two novel quinazoline-1,2,3-triazole hybrids, compounds 8c and 8h , were screened against a panel of 24 protein kinases. The results indicated a degree of selectivity, with most kinases in the panel being unaffected. However, both compounds showed inhibitory activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), with compound 8c exhibiting an IC₅₀ value of 7.1 µM. nih.gov In a separate study, a quinazoline derivative, compound 6e , was also tested against a kinase panel and found to be a potential lead for Aurora A kinase inhibition. mdpi.com This approach helps to identify the primary molecular targets of a compound and guides further development.
Table 2: Example Kinase Selectivity Profile for Quinazoline Hybrid 8c (at 10 µM)
| Kinase Target | Percent Inhibition | Reference |
|---|---|---|
| PDGFRA | 58% | nih.gov |
| MET | Not specified, but noted as a target | nih.gov |
| Other 22 Kinases | No significant inhibition | nih.gov |
Receptor Binding Assays with Generic Receptors
Beyond enzyme inhibition, receptor binding assays are used to determine if a compound interacts with cell surface or intracellular receptors. While many quinazolines target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), information regarding the binding of this compound or its close analogues to a wide range of generic receptors is not extensively documented in the available literature. researchgate.net Such assays would be a necessary component of a comprehensive preclinical evaluation to understand its broader pharmacological profile and potential off-target effects.
In Vivo Proof-of-Concept Studies in Basic Model Organisms (e.g., Zebrafish, C. elegans, Drosophila for fundamental biological pathway investigations)
Simple model organisms provide a bridge between in vitro studies and more complex mammalian models. Organisms like the zebrafish (Danio rerio), fruit fly (Drosophila melanogaster), and nematode (Caenorhabditis elegans) are valuable for investigating fundamental biological pathways due to their genetic tractability and suitability for high-throughput screening. nih.govnih.gov For instance, zebrafish are used to study processes like angiogenesis and tumorigenesis in a whole-organism context. nih.gov These models could be used to observe the developmental or physiological effects of this compound, offering clues to its mechanism of action in a living system.
Bioavailability and Pharmacokinetic Studies in Preclinical Models
Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies are typically conducted in preclinical models such as mice or rats. nih.gov
A typical PK study involves administering the compound through different routes (e.g., intravenous, oral) and measuring its concentration in blood plasma over time. nih.gov For example, a study on quinazoline-based PI3K and HDAC dual inhibitors involved PK evaluation to inform in vivo efficacy studies in xenograft models. nih.gov The results of such studies determine key parameters like oral bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax). This information is crucial for designing further in vivo experiments and assessing the compound's potential as a drug candidate. While specific PK data for this compound is not available, this standard evaluation would be a mandatory step in its preclinical development.
Metabolic Stability and Metabolite Identification in Preclinical Models
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, such as liver microsomes, are routinely employed in early drug discovery to assess metabolic stability. nih.gov
In a typical study, this compound would be incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP450) enzymes. nih.govnih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its rate of depletion. rsc.org From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A shorter half-life generally indicates lower metabolic stability. researchgate.net
Metabolite identification studies are conducted in parallel to understand the biotransformation pathways of this compound. Following incubation with liver microsomes from various preclinical species (e.g., rat, mouse, dog) and human, the samples are analyzed by high-resolution mass spectrometry to detect and structurally elucidate potential metabolites. nih.govnih.gov Common metabolic reactions for quinazoline-based compounds include oxidation, demethylation, and hydroxylation, primarily mediated by CYP450 enzymes. nih.gov The identification of major metabolites is crucial for understanding potential pharmacologically active or toxic species.
Interactive Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 27.7 |
| Rat | 18 | 38.5 |
| Mouse | 12 | 57.8 |
| Dog | 35 | 19.8 |
Note: The data presented in this table is hypothetical and serves as a representative example for a compound with moderate metabolic stability.
Interactive Table 2: Hypothetical Metabolite Profile of this compound
| Metabolite ID | Proposed Biotransformation | Species Detected |
| M1 | O-demethylation of the carboxylate ester | Human, Rat, Dog |
| M2 | Hydroxylation of the quinazoline ring | Human, Rat, Mouse |
| M3 | Oxidation of the chloro-substituent (less common) | Rat, Mouse |
Note: The data presented in this table is hypothetical and illustrates potential metabolic pathways.
Identification and Validation of Potential Biological Targets for this compound
Elucidating the biological target(s) of a compound is fundamental to understanding its mechanism of action and for guiding further drug development. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. nih.govnih.gov
Target Deconvolution Strategies Using Omics Technologies
Target deconvolution aims to identify the specific molecular targets with which a small molecule interacts to produce a phenotypic effect. nih.gov Modern "omics" technologies are powerful tools for unbiased target identification.
Chemoproteomics: This approach utilizes a chemically modified version of this compound, often incorporating a photoreactive group and an affinity tag. This "probe" is incubated with cell lysates or live cells, and upon UV irradiation, it covalently binds to its protein targets. The tagged proteins are then enriched and identified using mass spectrometry. nih.gov Competitive binding experiments, where an excess of the unmodified compound is used, can help to distinguish specific targets from non-specific interactions.
Transcriptomics: By analyzing changes in the global gene expression profile of cells treated with this compound, it is possible to infer its mechanism of action and potential targets. For instance, the upregulation or downregulation of specific genes or pathways can point towards the modulation of a particular receptor or enzyme.
Functional Genomics and Proteomics Approaches to Elucidate Mechanism of Action
Functional Genomics: Techniques such as RNA interference (RNAi) or CRISPR-Cas9-based genetic screens can be employed to identify genes that are essential for the activity of this compound. nih.gov In a typical screen, a library of cells, each with a different gene knocked down or knocked out, is treated with the compound. Genes whose inactivation leads to either increased or decreased sensitivity to the compound are considered potential targets or key components of the signaling pathway affected by the compound. nih.gov
Proteomics: Quantitative proteomics can provide a global view of the changes in protein expression and post-translational modifications in response to treatment with this compound. For example, by comparing the proteomes of treated and untreated cells, one can identify proteins whose levels or phosphorylation status are altered, providing clues about the affected signaling pathways. This can help to validate targets identified through other methods and build a more comprehensive understanding of the compound's mechanism of action.
Interactive Table 3: Hypothetical Top Hits from a Chemoproteomic Target Identification Study for this compound
| Protein Target | Protein Family | Fold Enrichment (Probe vs. Control) |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | 15.2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Receptor Tyrosine Kinase | 12.8 |
| Phosphoinositide 3-kinase (PI3K) | Lipid Kinase | 8.5 |
Note: The data presented in this table is hypothetical and represents plausible targets for a quinazoline-based compound, based on existing literature for the compound class. nih.govnih.gov
Analytical Methodologies for Characterization and Quantification
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of Methyl 4-chloroquinazoline-5-carboxylate.
¹H NMR: This technique provides information on the number, environment, and connectivity of hydrogen atoms (protons). For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) portion of the quinazoline (B50416) ring, a singlet for the proton at the C2 position of the pyrimidine (B1678525) ring, and a singlet for the methyl (-CH₃) protons of the ester group. amazonaws.com The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic for their relative positions.
¹³C NMR: This spectrum reveals the number and types of carbon atoms. Unique signals are expected for each carbon in the quinazoline ring system, the carbonyl carbon of the ester, and the methyl carbon. rsc.org The chemical shift of the carbonyl carbon is particularly informative, typically appearing significantly downfield (e.g., δ > 160 ppm). nih.gov
The following table outlines the predicted NMR data for this compound based on analyses of structurally related compounds. amazonaws.comrsc.org
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C6-H, C7-H, C8-H) | 7.5 - 8.5 | Complex splitting pattern (doublets, triplets) revealing connectivity. |
| Quinazoline Proton (C2-H) | ~9.0 | Singlet, characteristic of the isolated proton on the pyrimidine ring. | |
| Methyl Ester Protons (-OCH₃) | ~4.0 | Singlet, integrating to 3 protons. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 170 | Downfield signal, characteristic of an ester carbonyl. nih.gov |
| Aromatic & Quinazoline Carbons | 120 - 160 | A series of signals corresponding to the 10 carbons of the ring system. | |
| Methyl Ester Carbon (-OCH₃) | ~53 | Ushielded carbon of the methyl group. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₁₀H₇ClN₂O₂ and a molecular weight of approximately 222.63 g/mol . guidechem.comcymitquimica.com
In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion, with a second peak ([M+2]⁺) at two mass units higher having about one-third the intensity of the [M]⁺ peak.
Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters and aromatic halides can be predicted. miamioh.edulibretexts.org
| m/z Value | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 222 / 224 | [C₁₀H₇ClN₂O₂]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |
| 191 / 193 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group. |
| 163 / 165 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 128 | [Fragment - Cl]⁺ | Loss of a chlorine atom from a fragment. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: This technique identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands confirming the presence of its key functional groups. amazonaws.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the quinazoline ring. The position of the maximum absorbance (λ_max_) is characteristic of the chromophore and can be used for quantitative analysis in conjunction with HPLC.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1720 - 1740 |
| C=N / C=C (Aromatic) | Stretch | 1500 - 1650 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-Cl | Stretch | 700 - 850 |
While specific crystal structure data for this compound is not publicly available, analysis of related quinazoline structures, such as 4-methoxyquinazoline, provides a model for the expected findings. nih.gov The analysis would yield the crystal system, space group, and unit cell dimensions. Intermolecular interactions, such as π-π stacking between the planar quinazoline rings, would likely be observed, influencing the solid-state properties of the compound. nih.gov
| Parameter | Hypothetical Data (Based on Analogs nih.gov) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 7 Å, b ≈ 4 Å, c ≈ 14 Å, β ≈ 92° |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Key Intermolecular Forces | π-π stacking, dipole-dipole interactions |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of pharmaceutical compounds and intermediates. researchgate.net A robust, validated reversed-phase HPLC (RP-HPLC) method is critical for ensuring the quality of this compound. mdpi.com
The development of such a method involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound with good resolution from any impurities. researchgate.net The goal is to create a reliable method capable of detecting and quantifying impurities at very low levels, often below 0.1%, in accordance with regulatory guidelines. researchgate.net
Method validation ensures the analytical procedure is accurate, precise, and reliable. Key validation parameters include:
Linearity: Demonstrating a direct relationship between detector response and concentration over a specific range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net
| Parameter | Typical Conditions |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) mdpi.comresearchgate.net |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., Ammonium Acetate (B1210297) or Phosphate Buffer) and an organic modifier (e.g., Acetonitrile (B52724) or Methanol). mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV detector set at a λ_max_ of the compound (e.g., ~230-270 nm). mdpi.com |
| Injection Volume | 10 - 20 µL |
Quantitative Analysis of this compound in Research Samples
For sensitive and selective quantification of this compound in complex research samples, such as synthetic reaction mixtures or in vitro assay samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. frontiersin.orgcoresta.org This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
The development of a robust LC-MS/MS method for this compound would typically involve:
Sample Preparation: To minimize matrix effects and protect the analytical column, samples undergo a preparation step. For in vitro assay samples in a biological matrix (e.g., plasma, cell lysates), this could involve protein precipitation with acetonitrile or methanol, or solid-phase extraction (SPE) for cleaner extracts. frontiersin.orgnih.gov
Chromatographic Separation: Reversed-phase HPLC is commonly employed. A C18 or a phenyl-type column can provide good retention and separation of quinazoline derivatives. researchgate.netfda.gov A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is often used to achieve optimal separation and peak shape. nih.gov
Mass Spectrometric Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is used. coresta.org This involves selecting the protonated molecular ion ([M+H]+) of this compound as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interferences from the matrix.
A hypothetical LC-MS/MS method for the trace analysis of this compound is outlined in the table below.
| Parameter | Description |
| Sample Matrix | Synthetic reaction mixtures, in vitro assay buffers, microsomal incubation samples. |
| Sample Preparation | Protein precipitation (for biological matrices) with 3 volumes of cold acetonitrile containing an internal standard. nih.gov Centrifugation and injection of the supernatant. |
| LC System | UHPLC or HPLC system. fda.gov |
| Column | Reversed-phase C18 or Phenyl column (e.g., 2.1 x 50 mm, 2.6 µm). nih.govfda.gov |
| Mobile Phase A | 0.1% Formic Acid in Water. nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. nih.gov |
| Flow Rate | 0.4 mL/min. nih.gov |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over several minutes. nih.gov |
| Injection Volume | 5 µL. |
| MS System | Triple Quadrupole Mass Spectrometer. coresta.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive. coresta.org |
| Detection Mode | Multiple Reaction Monitoring (MRM). coresta.org |
| MRM Transition | Hypothetical: Precursor Ion (Q1): m/z 223.0; Product Ion (Q3): To be determined by infusion and fragmentation studies. |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of the analyte. |
Impurity Profiling and Stability Assessment Methodologies
Identifying and characterizing impurities in the this compound drug substance is a critical aspect of quality control. Likewise, assessing its stability under various stress conditions is essential to determine its shelf-life and storage requirements. Stability-indicating analytical methods, typically based on HPLC, are developed for this purpose. researchgate.netresearchgate.netnih.gov
Forced Degradation Studies: To develop a stability-indicating method, the compound is subjected to forced degradation under various stress conditions as mandated by ICH guidelines. These conditions typically include:
Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature. researchgate.net
Base Hydrolysis: e.g., 0.1 N NaOH at room or elevated temperature. researchgate.net
Oxidative Degradation: e.g., 3-30% H2O2 at room temperature. researchgate.net
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80 °C). researchgate.net
Photolytic Degradation: The drug substance is exposed to UV and visible light. researchgate.net
The goal is to achieve partial degradation (e.g., 5-20%) of the parent compound. The stressed samples are then analyzed by an HPLC method, often with a photodiode array (PDA) detector to check for peak purity, and a mass spectrometer (LC-MS) to identify the degradation products. researchgate.netnih.govresearchgate.net A successful stability-indicating method will resolve the main peak from all major degradation product peaks. researchgate.net
Impurity Profiling: Process-related impurities (from starting materials or byproducts) and degradation products are profiled using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, to determine their accurate mass and elemental composition. nih.govresearchgate.net Further structural elucidation is achieved by isolating the impurities using preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and MS/MS fragmentation analysis. nih.govresearchgate.net
Patent Landscape and Scientific Literature Analysis
Bibliometric Analysis of Research Trends on Quinazoline (B50416) Derivatives and Specifically Methyl 4-chloroquinazoline-5-carboxylate
The quinazoline scaffold is a significant area of focus in medicinal chemistry due to its wide range of biological activities. mdpi.comresearchgate.net Research has demonstrated that quinazoline derivatives possess anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties, among others. researchgate.netresearchgate.net This has led to the development of several FDA-approved drugs containing the quinazoline nucleus. nih.gov
A bibliometric analysis reveals a sustained and growing interest in quinazoline derivatives over the past few decades. The research landscape is characterized by a significant number of publications and patents, indicating a highly active field. The primary focus of this research has been on the synthesis of novel derivatives and the evaluation of their biological activities, particularly as anticancer agents. nih.govnih.gov
Interactive Data Table: Publication Trends of Quinazoline Derivatives
| Year Range | Focus of Research | Key Findings |
| Late 1940s-1960s | Antimalarial, hypnotic, and anti-inflammatory activities. | Discovery of the antimalarial activity of febrifugin, a natural quinazoline derivative. researchgate.net |
| 1970s-1980s | Antihypertensive and diuretic agents. | Development of prazosin (B1663645) and other quinazoline-based cardiovascular drugs. ijirset.com |
| 1990s-2000s | Anticancer agents, particularly tyrosine kinase inhibitors. | Discovery and development of gefitinib (B1684475) and erlotinib (B232) for cancer therapy. nih.gov |
| 2010s-Present | Multi-target drugs, efflux pump inhibitors, and advanced drug delivery systems. | Exploration of quinazoline derivatives for complex diseases like Alzheimer's and for overcoming multidrug resistance. researchgate.netnih.gov |
In contrast, research specifically on This compound is significantly more limited. While it is a key intermediate in the synthesis of various quinazoline derivatives, it is not typically the final bioactive compound. Therefore, it is more frequently mentioned in the context of synthetic methodologies within broader studies on quinazoline chemistry. A targeted search for this specific compound yields a smaller, more focused set of literature primarily centered on its synthesis and use as a chemical building block.
Patent Analysis Related to Synthesis and Broad Application Space (Focus on Chemical Processes and Preclinical/Research Applications)
A review of the patent landscape reveals that the synthesis of the quinazoline core and its derivatives is well-established, with numerous patents detailing various synthetic routes. google.com These patents often focus on creating libraries of compounds for high-throughput screening to identify new drug candidates.
Patents related to This compound and similar structures primarily describe their use as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The chloro group at the 4-position is a key reactive site, allowing for nucleophilic substitution to introduce a wide variety of functional groups, thereby enabling the creation of diverse chemical libraries.
Key patented synthetic strategies often involve:
Cyclization reactions: The formation of the quinazoline ring system from substituted anthranilic acids or their derivatives. google.com
Functional group interconversion: The conversion of a precursor molecule into the desired 4-chloroquinazoline (B184009) structure.
The broad application space claimed in these patents typically covers a wide range of diseases, reflecting the versatility of the quinazoline scaffold. However, it is important to note that these claims are often speculative and based on the general biological activity of the quinazoline class rather than specific data for each individual compound. The preclinical and research applications are centered on its role as a versatile scaffold for medicinal chemistry programs.
Identification of Current Knowledge Gaps and Future Research Directions within the Quinazoline Field
Despite the extensive research on quinazoline derivatives, several knowledge gaps and opportunities for future research remain.
Current Knowledge Gaps:
Mechanisms of Resistance: While several quinazoline-based drugs are clinically successful, the development of drug resistance is a significant challenge. nih.gov A deeper understanding of the molecular mechanisms underlying resistance is needed to develop strategies to overcome it.
Selectivity and Off-Target Effects: Improving the selectivity of quinazoline derivatives for their intended biological targets is crucial to minimize off-target effects and improve their safety profiles. mdpi.com
Blood-Brain Barrier Penetration: For neurological applications, the ability of quinazoline derivatives to cross the blood-brain barrier is often a limiting factor. mdpi.com
Future Research Directions:
Multi-Target Ligands: Designing single molecules that can modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. mdpi.com The quinazoline scaffold is well-suited for the development of such multi-target ligands.
Hybrid Molecules: Combining the quinazoline pharmacophore with other bioactive moieties can lead to hybrid molecules with enhanced efficacy and novel mechanisms of action. researchgate.net
Novel Drug Delivery Systems: The development of advanced drug delivery systems can help to improve the pharmacokinetic properties of quinazoline derivatives, enhance their therapeutic efficacy, and reduce side effects.
Exploration of Underexplored Biological Targets: While much of the focus has been on kinases, the quinazoline scaffold has the potential to interact with a wide range of other biological targets. nih.gov Exploring these less-chartered areas could lead to the discovery of new therapeutic applications.
Conclusion and Future Perspectives
Summary of Key Research Findings on Methyl 4-chloroquinazoline-5-carboxylate
Research on this compound has primarily established its role as a key synthetic intermediate. The compound's utility is anchored in the high reactivity of the C4-chlorine atom toward nucleophilic substitution. This feature is extensively exploited for the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds widely investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.govnih.govbeilstein-journals.org The development of EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), which are based on the 4-anilinoquinazoline scaffold, has been a significant advancement in cancer therapy, particularly for non-small-cell lung cancer. nih.govresearchgate.net
The presence of the methyl ester at the C5-position offers another site for chemical modification, although it is generally less reactive than the C4-chloro group. This ester can be hydrolyzed to the corresponding carboxylic acid or subjected to other transformations, allowing for further diversification of the quinazoline (B50416) core. Synthetic methodologies, including microwave-mediated N-arylation, have been developed to efficiently produce libraries of novel quinazoline derivatives from 4-chloroquinazoline (B184009) precursors. nih.govbeilstein-journals.org These methods often provide good to excellent yields and are compatible with a range of functional groups, underscoring the compound's value in generating chemical diversity for drug discovery programs. nih.gov
Prospective Research Avenues for Further Derivatization and Mechanistic Elucidation
The established reactivity of this compound opens several promising avenues for future research. While N-arylation has been a major focus, a broader range of nucleophiles could be explored to create novel C4-substituted quinazolines. This includes reactions with various aliphatic and heterocyclic amines, thiols, and oxygen-based nucleophiles to generate new chemical entities with potentially unique biological activities.
Furthermore, the synthetic potential of the C5-carboxylate group remains relatively underexplored. Future work could focus on:
Amidation: Converting the ester to a diverse library of amides by reacting it with a wide array of primary and secondary amines. This could introduce new hydrogen bonding capabilities and structural motifs.
Reduction: Reducing the ester to the corresponding alcohol, which could then serve as a handle for further functionalization, such as etherification or oxidation.
Hybrid Molecules: Utilizing both the C4 and C5 positions to synthesize complex, hybrid molecules. For instance, creating compounds that link the quinazoline scaffold to other pharmacophores, such as isoxazoline (B3343090) or piperazine (B1678402), could lead to synergistic or novel biological effects. mdpi.comresearchgate.net
Detailed mechanistic studies of these derivatization reactions are also warranted. mdpi.com Computational studies, using methods like Density Functional Theory (DFT), could provide deeper insights into reaction pathways, transition states, and the factors governing regioselectivity, aiding in the optimization of reaction conditions and the prediction of outcomes for new substrates. researchgate.net
Broader Scientific and Methodological Implications of Research on the Compound
The study of this compound and related compounds has significant implications beyond the synthesis of individual molecules. This research contributes to the broader field of medicinal chemistry by expanding the toolkit for creating complex molecular architectures based on the privileged quinazoline scaffold. cabidigitallibrary.orgnih.gov The development of efficient, high-yield synthetic methods, such as metal-catalyzed cross-coupling and microwave-assisted reactions, for derivatizing 4-chloroquinazolines is a key contribution to modern organic synthesis. ujpronline.comnih.govfrontiersin.org These methodological advancements often prioritize sustainability, aiming for reduced reaction times and the use of less hazardous reagents. nih.govresearchgate.net
The libraries of compounds generated from this intermediate are invaluable for high-throughput screening efforts in drug discovery. nih.gov They enable the systematic exploration of structure-activity relationships (SAR), helping chemists to understand how different substituents on the quinazoline ring influence biological activity against various targets, including kinases, polymerases, and other enzymes. nih.govnih.gov Ultimately, the work on versatile building blocks like this compound accelerates the design-synthesize-test cycle, which is fundamental to the discovery of the next generation of therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders. nih.govmdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 4-chloroquinazoline-5-carboxylate?
Synthesis typically involves cyclocondensation reactions using intermediates like trichlorotriazine derivatives. For example, triazine-based precursors react with substituted phenols or amines under controlled conditions (e.g., toluene as a solvent and p-toluenesulfonic acid as a catalyst). Reaction optimization includes temperature control (80–120°C) and stoichiometric adjustments to minimize byproducts .
Q. What spectroscopic and analytical techniques are employed for structural characterization?
Key methods include:
Q. How do functional groups influence the compound’s reactivity in further derivatization?
The 4-chloro and 5-carboxylate groups are critical:
- The chlorine atom facilitates nucleophilic substitution (e.g., with amines or thiols).
- The ester group can undergo hydrolysis to carboxylic acid or serve as a leaving group in cross-coupling reactions. Steric hindrance from the quinazoline ring may require elevated temperatures or catalysts like Pd(PPh₃)₄ .
Q. What intermediates are pivotal in synthesizing this compound?
Key intermediates include:
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- Solubility profiling in polar (DMSO, ethanol) and nonpolar solvents (toluene).
- Hydrolytic stability tests at pH 2–12 to evaluate ester group integrity .
Advanced Research Questions
Q. How is SHELX software utilized in refining the crystal structure of this compound?
SHELXL refines crystallographic data by:
Q. What methodologies resolve contradictions in crystallographic data during structure determination?
Contradictions (e.g., bond length anomalies) are addressed by:
Q. How can hydrogen bonding patterns be analyzed to predict supramolecular assembly?
Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For this compound, this identifies dimeric or chain formations critical for crystal packing and solubility behavior .
Q. What computational approaches model ring puckering effects in the quinazoline core?
Cremer-Pople puckering parameters quantify out-of-plane distortions:
Q. How does structural modification of this compound enhance its bioactivity?
Rational design strategies include:
Q. Notes
- References to software (SHELX, ORTEP) and analytical methods (HRMS, TGA) are based on peer-reviewed crystallographic and synthetic protocols.
- Methodological answers emphasize reproducibility, with parameters (temperature, solvent, catalysts) tailored to quinazoline chemistry.
- Advanced questions integrate interdisciplinary approaches (computational, crystallographic, and synthetic) to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
